An In-depth Technical Guide to the Physical and Chemical Properties of 1-Butoxy-2-methylbutane
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Butoxy-2-methylbutane
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-butoxy-2-methylbutane, a branched-chain ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its behavior, handling, and potential applications. While experimentally verified data for this specific ether is limited, this guide extrapolates from known characteristics of similar alkyl ethers to provide a robust predictive profile.
Molecular Structure and Identification
1-Butoxy-2-methylbutane is an aliphatic ether with the chemical formula C₉H₂₀O. Its structure features a butyl group attached via an ether linkage to a 2-methylbutyl group. This branched structure influences its physical properties, such as boiling point and density, and its reactivity.
Key Identifiers:
Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 154.7 °C at 760 mmHg | Guidechem |
| Density | 0.8 ± 0.1 g/cm³ | Guidechem |
| Flash Point | 35.8 ± 10.2 °C | Guidechem |
| Refractive Index | 1.409 | Guidechem |
| LogP (Octanol-Water Partition Coefficient) | 3.45 | Guidechem |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | PubChem |
Note on Predicted Data: The values presented in the table are based on computational predictions and should be used as estimates. Experimental verification is crucial for applications requiring high precision.
Interpretation of Physical Properties
The predicted boiling point of 154.7 °C is consistent with a nine-carbon ether, though the branching in the 2-methylbutyl group will likely lower it slightly compared to its linear isomer, 1-butoxypentane. The predicted density of approximately 0.8 g/cm³ is typical for an aliphatic ether of this molecular weight, indicating it is less dense than water. The predicted flash point suggests that 1-butoxy-2-methylbutane is a flammable liquid. Its predicted LogP value of 3.45 indicates a high lipophilicity and low solubility in water.
Chemical Properties and Reactivity
The chemical behavior of 1-butoxy-2-methylbutane is dictated by the ether functional group. Ethers are generally characterized by their relative inertness, making them excellent solvents for a variety of chemical reactions. However, they do undergo specific reactions under certain conditions.
Stability and Storage
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Oxidative Stability: Like other aliphatic ethers, 1-butoxy-2-methylbutane is susceptible to autoxidation upon exposure to air and light, forming unstable and potentially explosive peroxides. This process is catalyzed by light and heat. Therefore, it is imperative to store this compound in airtight, opaque containers, away from heat and light sources. The presence of antioxidants can inhibit peroxide formation.
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Thermal Stability: The thermal stability of ethers is generally good. However, at elevated temperatures, decomposition can occur, particularly in the presence of catalysts or impurities. Studies on similar branched ethers suggest that they are stable up to several hundred degrees Celsius in an inert atmosphere.[4][5][6]
Key Reactions
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Acid Cleavage: The most significant reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This results in the formation of an alcohol and an alkyl halide. In the case of 1-butoxy-2-methylbutane, treatment with a strong acid would be expected to yield a mixture of butanol, 2-methyl-1-butanol, butyl halide, and 1-halo-2-methylbutane.
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Peroxide Formation: As mentioned, ethers react with atmospheric oxygen to form hydroperoxides and peroxides. This is a radical chain reaction that can be initiated by light or heat.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1-butoxy-2-methylbutane.
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¹³C NMR Spectroscopy: The carbon-13 Nuclear Magnetic Resonance (NMR) spectrum provides information about the carbon skeleton of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption band, typically in the region of 1050-1150 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of ethers often involves cleavage of the C-O bond and the alkyl chains.
While specific spectra for 1-butoxy-2-methylbutane are not widely published, data for isomeric and related ethers can provide a basis for comparison and identification.[7][8][9]
Health and Safety Considerations
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Flammability: As indicated by its predicted flash point, 1-butoxy-2-methylbutane is a flammable liquid. Vapors may form explosive mixtures with air. All handling should be conducted in a well-ventilated area, away from ignition sources.
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Peroxide Formation: The potential for peroxide formation is a significant hazard. Containers of 1-butoxy-2-methylbutane should be dated upon receipt and opening, and tested for the presence of peroxides before use, especially before distillation or evaporation.
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Toxicity: While specific toxicity data is unavailable, alkyl ethers as a class can have narcotic effects at high concentrations and may cause irritation to the skin, eyes, and respiratory tract. Ingestion can be harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocols for Property Determination
For researchers requiring precise data, the following are generalized, yet detailed, experimental protocols for determining the key physical properties of 1-butoxy-2-methylbutane.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point apparatus.
Methodology:
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Place a small amount of the sample (a few drops) into a capillary tube.
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Invert a smaller, sealed capillary tube and place it inside the first tube.
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Attach the sample tube to a thermometer.
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Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).
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Observe the sample as the temperature rises. A stream of bubbles will emerge from the inner capillary.
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The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the inner capillary tube upon cooling.
Determination of Density
The density of a liquid can be accurately measured using a pycnometer.
Methodology:
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Clean and dry a pycnometer of a known volume.
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Weigh the empty, dry pycnometer.
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Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped.
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Equilibrate the pycnometer and its contents to a specific temperature (e.g., 20 °C) in a water bath.
-
Carefully remove any excess liquid from the capillary opening.
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Weigh the filled pycnometer.
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The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.
Synthesis
The synthesis of 1-butoxy-2-methylbutane can be achieved through a Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.
Reaction Scheme: The synthesis would likely involve the reaction of sodium butoxide with 1-halo-2-methylbutane or sodium 2-methylbutoxide with a 1-halobutane (e.g., 1-bromobutane). The latter is generally preferred as it involves a primary alkyl halide, which is less prone to elimination side reactions.
Conclusion
1-Butoxy-2-methylbutane is a branched aliphatic ether with predicted physical properties characteristic of its structure. Its chemical behavior is dominated by the ether functional group, leading to general stability but with a susceptibility to peroxide formation and acid cleavage. While experimentally determined data remains scarce, this guide provides a comprehensive overview based on established chemical principles and computational predictions. For any application requiring precise physical and chemical data, experimental verification is strongly recommended.
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